REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[Mg]Br.[Sn:12](Cl)([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH2:15][CH3:16]>C1COCC1>[CH2:21]([Sn:12]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:17][CH2:18][CH2:19][CH3:20])[C:3]1[C:2]([CH3:1])=[CH:7][C:6]([CH3:8])=[CH:5][C:4]=1[CH3:9])[CH2:22][CH2:23][CH3:24]
|
Name
|
2,4,6-trimethylphenylmagnesium bromide
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Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)[Mg]Br
|
Name
|
nBu3SnCl
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
[Sn](CCCC)(CCCC)(CCCC)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by fractional distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C1=C(C=C(C=C1C)C)C)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.68 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |